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Compound of Interest

Compound Name: Boc-glu-ome

CAS No.: 72086-72-7

Cat. No.: B558319

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for N-tert-

butoxycarbonyl-L-glutamic acid α-methyl ester (Boc-L-Glu(OMe)-OH), a commonly used

protected amino acid derivative in peptide synthesis and medicinal chemistry. This document

compiles available spectroscopic information, outlines experimental protocols for data

acquisition, and presents a logical workflow for the characterization of this compound.

Spectroscopic Data
Precise and comprehensive spectroscopic data is crucial for the verification of the chemical

structure and purity of Boc-L-Glu(OMe)-OH. While a complete set of experimentally derived

spectra for this specific molecule is not readily available in public databases, this guide

presents predicted data and data from closely related compounds to serve as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by

providing information about the chemical environment of individual atoms.
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¹H NMR Data (Predicted)

The following table summarizes the predicted ¹H NMR chemical shifts for Boc-L-Glu(OMe)-OH

in deuterated dimethyl sulfoxide (DMSO-d₆). This information can be valuable for initial

identification and for comparison with experimentally obtained spectra.

Chemical Shift (δ)
(ppm)

Multiplicity Assignment
Coupling Constant
(J) (Hz)

8.34 d -NH 7.8

6.97 d -OH 8.4

4.46 m α-CH

4.05 m γ-CH₂

3.68 s -OCH₃

3.62 s -C(CH₃)₃

2.94 t β-CH₂ 2.6

2.66 dd β-CH₂ J₁=2.6, J₂=...

Data Source: Predicted data from iChemical.[1]

Note: The multiplicity and coupling constants are part of the prediction and should be confirmed

with experimental data. The signal at 3.62 ppm is likely a singlet corresponding to the nine

equivalent protons of the Boc-group. The signal at 3.68 ppm corresponds to the methyl ester

protons. The multiplet at 4.46 ppm is the alpha-proton, and the multiplets at 4.05, 2.94, and

2.66 ppm correspond to the glutamic acid side chain protons. The signals at 8.34 and 6.97 ppm

are assigned to the amide and carboxylic acid protons, respectively.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. While

a specific experimental IR spectrum for Boc-L-Glu(OMe)-OH is not available, the spectrum of

the parent compound, L-glutamic acid 5-methyl ester, offers insight into the expected

vibrational modes.
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Characteristic IR Absorptions for L-Glutamic Acid 5-Methyl Ester

Wavenumber (cm⁻¹) Functional Group

~3400-2500 O-H stretch (carboxylic acid)

~3000-2850 C-H stretch (aliphatic)

~1735 C=O stretch (ester)

~1710 C=O stretch (carboxylic acid)

~1640 N-H bend (amine)

Data Source: Inferred from the IR spectrum of L-glutamic acid 5-methyl ester.[2]

For Boc-L-Glu(OMe)-OH, one would expect to see additional characteristic peaks, including a

strong C=O stretching band for the carbamate group of the Boc protecting group around 1680-

1700 cm⁻¹.

Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra of Boc-L-

Glu(OMe)-OH. These protocols are generalized for amino acid derivatives and can be adapted

based on the specific instrumentation available.

¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and

purity assessment.

Materials:

Boc-L-Glu(OMe)-OH sample

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)
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Procedure:

Sample Preparation:

Accurately weigh approximately 5-10 mg of the Boc-L-Glu(OMe)-OH sample.

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a

clean, dry vial.

Transfer the solution to an NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the respective nucleus (¹H or ¹³C).

¹H NMR Acquisition:

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a standard pulse sequence (e.g., zg30).

Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

Set the relaxation delay (D1) to at least 1-2 seconds.

¹³C NMR Acquisition:

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

200 ppm).

Use a proton-decoupled pulse sequence (e.g., zgpg30).
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Set the number of scans to a higher value (e.g., 1024 or more) due to the lower natural

abundance of ¹³C.

Set the relaxation delay (D1) to 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the spectrum to obtain pure absorption signals.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C in CDCl₃).

Integrate the signals in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the corresponding protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in Boc-L-Glu(OMe)-OH.

Materials:

Boc-L-Glu(OMe)-OH sample

FTIR spectrometer with an appropriate sampling accessory (e.g., Attenuated Total

Reflectance - ATR)

Spatula

Solvent for cleaning (e.g., isopropanol)

Procedure:

Background Spectrum Acquisition:

Ensure the ATR crystal is clean.
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Acquire a background spectrum of the empty ATR accessory. This will be subtracted from

the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Sample Preparation and Analysis:

Place a small amount of the solid Boc-L-Glu(OMe)-OH sample directly onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Data Processing and Analysis:

The software will automatically subtract the background spectrum from the sample

spectrum.

Identify the characteristic absorption bands (peaks) in the spectrum.

Correlate the wavenumbers of the absorption bands to specific functional groups (e.g.,

C=O, O-H, N-H, C-H) to confirm the structure of the molecule.

Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

Boc-L-Glu(OMe)-OH.
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Workflow for Spectroscopic Analysis of Boc-Glu(OMe)-OH

Start: Boc-Glu(OMe)-OH Sample

Sample Preparation for NMR
(Dissolution in Deuterated Solvent)

Sample Preparation for FTIR
(Solid Sample on ATR)

NMR Data Acquisition
(¹H and ¹³C Spectra) FTIR Data Acquisition

NMR Data Processing
(FT, Phasing, Calibration)

FTIR Data Processing
(Background Subtraction)

NMR Spectral Analysis
(Chemical Shift, Multiplicity, Integration)

FTIR Spectral Analysis
(Functional Group Identification)

Structural Verification and Purity Assessment

End: Characterized Compound

Click to download full resolution via product page

Caption: Spectroscopic analysis workflow for Boc-Glu(OMe)-OH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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